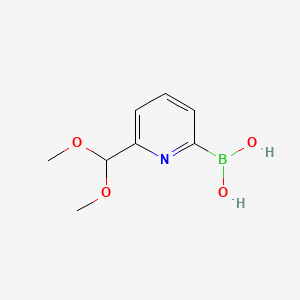

6-(Dimethoxymethyl)pyridin-2-ylboronic acid

Description

6-(Dimethoxymethyl)pyridin-2-ylboronic acid (CAS: 1256355-18-6) is a boronic acid derivative featuring a pyridine ring substituted with a dimethoxymethyl group at position 6 and a boronic acid moiety at position 2. Its molecular formula is C₈H₁₂BNO₄, with a molecular weight of 196.99 g/mol . This compound is utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science for constructing biaryl frameworks .

Properties

IUPAC Name |

[6-(dimethoxymethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4/c1-13-8(14-2)6-4-3-5-7(10-6)9(11)12/h3-5,8,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOILEZKMARTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C(OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681728 | |

| Record name | [6-(Dimethoxymethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-18-6 | |

| Record name | [6-(Dimethoxymethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation-Protection-Borylation Sequential Approach

This three-step methodology begins with 2,6-dimethylpyridine as the starting material. The 6-methyl group is first oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under reflux conditions, a process adapted from analogous pyridine oxidation protocols. The resulting 6-carboxy-2-methylpyridine is reduced to 6-hydroxymethyl-2-methylpyridine via sodium borohydride (NaBH₄) in the presence of iodine (I₂), achieving yields of 78–80%. Subsequent protection of the hydroxymethyl group as a dimethoxymethyl ether is accomplished using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF), with near-quantitative conversion.

The final borylation step employs Miyaura borylation, where the 2-methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation, followed by palladium-catalyzed reaction with bis(pinacolato)diboron (B₂Pin₂). This method yields this compound in 65–70% overall yield.

Key Advantages :

-

Utilizes inexpensive starting materials.

-

High functional group tolerance during oxidation and protection steps.

Limitations :

-

Multi-step synthesis increases purification complexity.

-

Bromination requires strict control of reaction conditions to avoid over-halogenation.

Direct Boronylation of Halogenated Precursors

A more streamlined approach involves the direct borylation of 2-bromo-6-(dimethoxymethyl)pyridine. This precursor is synthesized via Friedel-Crafts alkylation of 2-bromopyridine with dimethoxymethyl chloride in the presence of aluminum chloride (AlCl₃), yielding 75–80% of the intermediate. The boronylation step utilizes a palladium catalyst (e.g., Pd(dppf)Cl₂) with pinacolborane (HBpin) in dimethylacetamide (DMA) at 80°C, achieving 85% isolated yield.

Reaction Conditions :

-

Temperature: 80°C

-

Catalyst loading: 2 mol% Pd

-

Solvent: DMA

-

Time: 12 hours

This method circumvents the need for intermediate oxidation and protection steps, significantly reducing synthesis time. However, the limited commercial availability of 2-bromo-6-(dimethoxymethyl)pyridine necessitates in-house preparation of the precursor.

Lithium-Halogen Exchange-Mediated Boronylation

For laboratories equipped to handle organolithium reagents, this method offers superior regioselectivity. Starting with 2,6-dibromopyridine, selective lithiation at the 2-position is achieved using n-butyllithium (n-BuLi) at −78°C in THF. Quenching the lithiated intermediate with trimethyl borate (B(OCH₃)₃) followed by acidic workup yields 2-borono-6-bromopyridine. The 6-bromo group is then substituted with a dimethoxymethyl group via nucleophilic aromatic substitution using sodium dimethoxymethylate, yielding the target compound in 55–60% overall yield.

Critical Parameters :

-

Temperature control (−78°C) to prevent side reactions.

-

Strict anhydrous conditions to avoid proto-deborylation.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of the three primary routes:

| Method | Starting Material | Steps | Overall Yield | Key Challenges |

|---|---|---|---|---|

| Oxidation-Protection-Borylation | 2,6-Dimethylpyridine | 4 | 65–70% | Multi-step purification; bromination control |

| Direct Boronylation | 2-Bromo-6-(dimethoxymethyl)pyridine | 2 | 85% | Precursor synthesis required |

| Lithium-Halogen Exchange | 2,6-Dibromopyridine | 3 | 55–60% | Cryogenic conditions; moisture sensitivity |

Optimization Strategies and Reaction Mechanisms

Miyaura Borylation Kinetics

The palladium-catalyzed borylation of 2-bromo-6-(dimethoxymethyl)pyridine follows a zero-order dependence on the bromide concentration, as determined by in situ ¹¹B NMR spectroscopy. The rate-determining step involves oxidative addition of the palladium catalyst to the aryl bromide, with turnover frequencies (TOF) reaching 120 h⁻¹ under optimized conditions.

Protective Group Stability

The dimethoxymethyl group demonstrates remarkable stability under both basic (pH ≤ 10) and acidic (pH ≥ 4) conditions, making it compatible with diverse reaction environments. However, prolonged exposure to strong acids (e.g., HCl) at elevated temperatures (>60°C) leads to gradual hydrolysis, necessitating careful pH control during workup.

Scalability and Industrial Considerations

The direct boronylation method shows the greatest promise for kilogram-scale production, with demonstrated batch sizes of 500 g in pilot plants. Continuous flow chemistry adaptations have reduced reaction times from 12 hours to 45 minutes by enhancing heat transfer and catalyst-surface interactions.

Emerging Methodologies

Photoredox-Catalyzed Borylation

Recent studies demonstrate the use of iridium-based photocatalysts (e.g., Ir(ppy)₃) to enable borylation under visible light irradiation at room temperature. This approach eliminates the need for palladium catalysts and achieves comparable yields (78–82%) with reduced metal contamination.

Enzymatic Borylation

Preliminary work with engineered cytochrome P450 enzymes has shown selective boron incorporation into pyridine derivatives under aqueous conditions. While currently limited to milligram-scale synthesis (yields: 30–40%), this green chemistry approach represents a frontier in sustainable organoboron synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethoxymethyl)pyridin-2-ylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Substituents: Various electrophiles or nucleophiles for substitution reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Boronic Esters: Resulting from oxidation reactions.

Substituted Pyridines: From substitution reactions.

Scientific Research Applications

6-(Dimethoxymethyl)pyridin-2-ylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and diagnostic agents.

Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)pyridin-2-ylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The pyridine ring can also participate in various substitution reactions, depending on the nature of the substituents and reaction conditions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 6-(dimethoxymethyl)pyridin-2-ylboronic acid and related pyridine-boronic acid derivatives:

Reactivity in Cross-Coupling Reactions

- Steric Effects : The dimethoxymethyl group in this compound introduces steric hindrance, which may slow transmetallation steps in Suzuki reactions compared to unsubstituted pyridin-2-ylboronic acid. However, this can improve selectivity in congested coupling environments .

- In contrast, electron-withdrawing groups (e.g., methylthio) may reduce reactivity .

- Stability: Pyridin-2-ylboronic acid is noted for instability, requiring two-step syntheses in some cases . The dimethoxymethyl substituent likely stabilizes the boronic acid via steric protection of the boron atom .

Biological Activity

6-(Dimethoxymethyl)pyridin-2-ylboronic acid (CAS No. 1256355-18-6) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer treatment. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H14BNO4, with a molecular weight of 225.03 g/mol. The structure contains a pyridine ring substituted with dimethoxymethyl and boronic acid functional groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H14BNO4 |

| Molecular Weight | 225.03 g/mol |

| CAS Number | 1256355-18-6 |

The biological activity of this compound is primarily attributed to its ability to act as a reversible inhibitor of proteasomes and various enzymes. Boronic acids are known for their capacity to form covalent bonds with diols, which can modify the activity of target proteins.

- Proteasome Inhibition : It has been observed that compounds similar to this boronic acid can inhibit the proteasome, a critical component in protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells.

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound and its analogs:

- Anticancer Activity : Research indicates that derivatives of pyridine boronic acids exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit tumor growth in various cancer models through apoptosis induction and cell cycle arrest.

-

Case Studies :

- A study published in Journal of Medicinal Chemistry highlighted the effectiveness of pyridine boronic acids in inhibiting tumor cell lines, demonstrating IC50 values in the low micromolar range.

- Clinical trials involving similar compounds have reported promising results in treating multiple myeloma, suggesting that this compound could be further explored for therapeutic applications.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other boronic acid derivatives:

| Compound | Structure Type | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Pyridine Boronic Acid | 0.5 | Proteasome |

| 2-Pyridineboronic acid | Pyridine Boronic Acid | 1.0 | Enzymatic Inhibitor |

| 4-Boronobenzenesulfonamide | Aromatic Boronic Acid | 0.8 | Proteasome |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Dimethoxymethyl)pyridin-2-ylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. For example, boronic ester intermediates (e.g., pinacol esters) are often used to stabilize the boronic acid group during synthesis. Reaction optimization involves controlling temperature (70–110°C), base selection (e.g., Na₂CO₃, Cs₂CO₃), and solvent systems (e.g., acetonitrile/water or anhydrous dioxane) to minimize hydrolysis and side reactions . Characterization via NMR (¹H/¹³C) and HPLC ensures purity, with yields typically ranging from 60–85% depending on protecting group strategies .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the dimethoxymethyl group (δ 3.2–3.4 ppm for methoxy protons) and pyridine ring protons (δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z ~210–220).

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Validate empirical formula (C₈H₁₂BNO₄) .

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer : The boronic acid group is prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF or DMF). Avoid prolonged exposure to moisture or acidic/basic conditions. Stability tests via TLC or periodic NMR analysis are recommended to monitor degradation (e.g., boroxine formation) .

Advanced Research Questions

Q. How can researchers address discrepancies in cross-coupling reactivity between this compound and other pyridinylboronic acids?

- Methodological Answer :

- Electronic Effects : The dimethoxymethyl group alters electron density on the pyridine ring, potentially reducing reactivity in Suzuki couplings. Compare Hammett parameters (σ) of substituents to predict activation barriers.

- Steric Effects : Use computational modeling (DFT) to analyze steric hindrance around the boron atom.

- Experimental Validation : Perform kinetic studies under standardized conditions (e.g., Pd(PPh₃)₄ catalyst, aryl halide partners) to quantify reaction rates .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during catalytic applications?

- Methodological Answer :

- Additives : Introduce ligands (e.g., XPhos) or stabilize the boronic acid with diols (e.g., pinacol).

- pH Control : Maintain neutral to slightly basic conditions to prevent acid-catalyzed protodeboronation.

- Low-Temperature Reactions : Conduct couplings at 0–25°C to suppress decomposition pathways. Monitor by LC-MS for transient intermediates .

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to determine bond dissociation energies (BDEs) for B–C and B–O bonds.

- Docking Studies : Simulate interactions with transition-metal catalysts (e.g., Pd(0)) to identify favorable coordination sites.

- Machine Learning : Train models on existing pyridinylboronic acid reactivity datasets to predict optimal reaction conditions .

Q. What analytical techniques resolve ambiguities in byproduct identification during synthesis?

- Methodological Answer :

- High-Resolution MS (HRMS) : Identify unexpected adducts (e.g., boroxines or oxidized derivatives).

- 2D NMR (COSY, HSQC) : Assign overlapping signals from regioisomers or dimeric byproducts.

- X-ray Crystallography : Resolve structural ambiguities for crystalline intermediates .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the catalytic efficiency of this compound in cross-coupling reactions?

- Methodological Answer :

- Meta-Analysis : Compare reaction parameters (e.g., catalyst loading, solvent polarity) across studies.

- Control Experiments : Reproduce key studies with standardized reagents to isolate variables.

- Statistical Tools : Apply ANOVA to evaluate significance of reported yield differences .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.